
D-Arabinitol, 1,5-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinitol, 1,5-dibenzoate is a derivative of D-arabinitol, a pentitol (five-carbon sugar alcohol) that is commonly found in nature. This compound is characterized by the presence of two benzoate groups attached to the first and fifth carbon atoms of the D-arabinitol molecule. The addition of benzoate groups modifies the physical and chemical properties of the parent molecule, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinitol, 1,5-dibenzoate typically involves the esterification of D-arabinitol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Arabinitol, 1,5-dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of D-arabinitol can be oxidized to form aldehydes or ketones.
Reduction: The benzoate groups can be reduced to form the corresponding alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoate groups.
Major Products Formed
Oxidation: Formation of D-arabinose or D-arabinitol ketones.
Reduction: Formation of D-arabinitol alcohols.
Substitution: Formation of D-arabinitol derivatives with various functional groups.
Scientific Research Applications
D-Arabinitol, 1,5-dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool for fungal infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Arabinitol, 1,5-dibenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic processes. The benzoate groups can enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
D-Arabinitol: The parent compound, a pentitol with similar chemical properties but without the benzoate groups.
L-Arabinitol: The enantiomer of D-arabinitol, with different stereochemistry.
Xylitol: Another pentitol with similar structure but different functional groups.
Uniqueness
D-Arabinitol, 1,5-dibenzoate is unique due to the presence of benzoate groups, which confer distinct physical and chemical properties. These modifications can enhance its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
5329-57-7 |
|---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5-benzoyloxy-2,3,4-trihydroxypentyl) benzoate |
InChI |
InChI=1S/C19H20O7/c20-15(11-25-18(23)13-7-3-1-4-8-13)17(22)16(21)12-26-19(24)14-9-5-2-6-10-14/h1-10,15-17,20-22H,11-12H2 |
InChI Key |
UVZWLAGDMMCHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


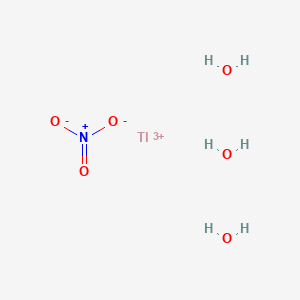
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
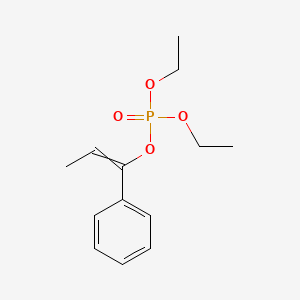
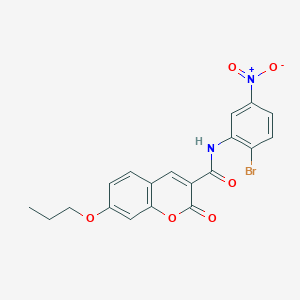
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
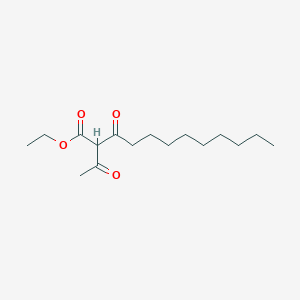
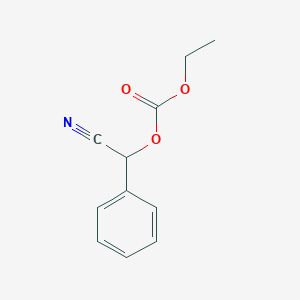

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
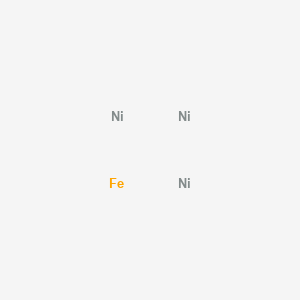
![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)
